A-966492 is classified as a PARP inhibitor, specifically targeting PARP1 and PARP2 enzymes. It is structurally identified as 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide, with a molecular formula of and a molecular weight of approximately 324.4 Da. The compound's CAS Registry Number is 934162-61-5 .
The synthesis of A-966492 involves several key steps that utilize various organic chemistry techniques. The compound was synthesized through a multi-step process that typically includes:
A-966492 primarily engages in reversible binding interactions with PARP1 and PARP2, inhibiting their enzymatic activity. The key reactions include:
The mechanism by which A-966492 exerts its effects involves several steps:
A-966492 exhibits several notable physical and chemical properties:
A-966492 holds promise in various scientific applications:
A-966492 (chemical name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide) is a benzimidazole carboxamide derivative optimized for high-affinity binding to the catalytic domain (CAT) of PARP1 and PARP2. Its molecular structure features three critical regions:
Binding kinetics studies reveal A-966492’s slow dissociation rate (koff = 0.0001–0.002 s⁻¹), leading to prolonged chromatin retention. This "trapping" mechanism arises from conformational changes in PARP1’s helical domain (HD) upon inhibitor binding, which stabilizes the enzyme-DNA complex [3] [8].
Table 1: Structural Determinants of A-966492 Binding
Structural Element | Interaction with PARP1/2 | Functional Consequence |
---|---|---|
Benzimidazole carboxamide | H-bonds with Gly863, Ser904; π-stacking with Tyr889 | NAD⁺ competition |
Fluorine atom (phenyl ring) | Halogen bond with Tyr907 | Enhanced binding affinity |
(S)-Pyrrolidine | Hydrophobic contacts with Leu769, Ala898 (PARP1) | PARP1 selectivity over PARP2 |
A-966492 inhibits PARylation through competitive displacement of NAD⁺ at the CAT domain. Key biochemical interactions include:
Notably, A-966492 achieves near-complete enzyme inhibition (IC₅₀ = 1 nM in cell-free assays), suppressing PAR formation by >90% in B16F10 melanoma cells at 10 nM [1] [7].
A-966492 exhibits balanced potency against PARP1 (Ki = 1 nM) and PARP2 (Ki = 1.5 nM) in enzymatic assays. However, cellular studies reveal nuanced selectivity:
Table 2: Selectivity Profile of A-966492 vs. Clinical PARP Inhibitors
Compound | PARP1 Ki (nM) | PARP2 Ki (nM) | Selectivity Ratio (PARP2/PARP1) |
---|---|---|---|
A-966492 | 1.0 | 1.5 | 1.5 |
Olaparib | 1.2 | 0.9 | 0.75 |
Niraparib | 1.8 | 3.0 | 1.7 |
Talazoparib | 0.2 | 1.1 | 5.5 |
Veliparib | 5.2 | 2.3 | 0.44 |
Beyond catalytic inhibition, A-966492 drives synthetic lethality through allosteric "trapping":
Table 3: Allosteric Effects of PARP Inhibitors on DNA Repair
PARP Inhibitor | Chromatin Retention Index | S/G₂ Cell Cycle Arrest | DSB Formation Efficacy |
---|---|---|---|
A-966492 | 8.5 | Moderate | High |
Olaparib | 6.0 | Moderate | High |
Talazoparib | 100 | Strong | Very High |
Veliparib | 1.0 | Weak | Low |
Table 4: Chemical Profile of A-966492
Property | Value |
---|---|
IUPAC Name | (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide |
Synonyms | A-966492; 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide |
CAS Registry # | 934162-61-5 |
Molecular Formula | C₁₈H₁₇FN₄O |
Molecular Weight | 324.35 g/mol |
Solubility | Soluble in DMSO (65 mg/mL); Ethanol (<1 mg/mL); Water (<1 mg/mL) |
Storage Conditions | -20°C (stable ≥12 months as solid) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7